molecular formula C30H25NO5 B11608924 ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate

Cat. No.: B11608924
M. Wt: 479.5 g/mol
InChI Key: FFXYYSYHQIOHNY-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a structurally complex indenopyridine derivative. Its core framework consists of a fused indene and pyridine ring system, with a 5-oxo-4,5-dihydro moiety contributing to its planar, conjugated structure. The molecule features a 4-(4-methylbenzoyloxy)phenyl substituent at position 4 and an ethyl ester group at position 2. These substituents introduce steric and electronic variations that influence its physicochemical and biological properties.

The synthesis of such compounds typically involves multi-component reactions (MCRs) utilizing indane-1,3-dione, substituted aldehydes, and active methylene compounds (e.g., ethyl acetoacetate) under catalytic conditions . Characterization methods include IR spectroscopy (to confirm carbonyl and ester groups), ¹H/¹³C NMR (to resolve substituent environments), mass spectrometry (for molecular weight verification), and elemental analysis .

Properties

Molecular Formula

C30H25NO5

Molecular Weight

479.5 g/mol

IUPAC Name

ethyl 2-methyl-4-[4-(4-methylbenzoyl)oxyphenyl]-5-oxo-1,4-dihydroindeno[1,2-b]pyridine-3-carboxylate

InChI

InChI=1S/C30H25NO5/c1-4-35-30(34)24-18(3)31-27-22-7-5-6-8-23(22)28(32)26(27)25(24)19-13-15-21(16-14-19)36-29(33)20-11-9-17(2)10-12-20/h5-16,25,31H,4H2,1-3H3

InChI Key

FFXYYSYHQIOHNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)C)C(=O)C5=CC=CC=C52)C

Origin of Product

United States

Preparation Methods

Key Precursors:

  • Ethyl 2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate : Synthesized via cyclocondensation of 3-hydroxyacetophenone and ethyl acetoacetate in the presence of piperidine as a catalyst.

  • 4-Hydroxyphenylboronic acid : Used in Suzuki-Miyaura coupling to introduce the phenyl group at position 4 of the pyridine ring.

Core Structure Formation: Indeno[1,2-b]Pyridine Synthesis

The indeno[1,2-b]pyridine scaffold is constructed through a three-component reaction under reflux conditions.

Procedure:

  • Cyclocondensation :

    • Reactants : 3-Hydroxyacetophenone (1.0 equiv), ethyl acetoacetate (1.2 equiv), ammonium acetate (2.0 equiv).

    • Conditions : Reflux in ethanol (80°C, 6–8 hours).

    • Yield : 68–72%.

    • Mechanism : Knoevenagel condensation followed by intramolecular cyclization (Figure 1).

  • Bromination at Position 4 :

    • Reagent : N-Bromosuccinimide (NBS, 1.1 equiv).

    • Conditions : Stirring in chloroform at 25°C for 2 hours.

    • Yield : 85%.

Functionalization with 4-{[(4-Methylphenyl)Carbonyl]Oxy}Phenyl Group

The brominated intermediate undergoes nucleophilic aromatic substitution (SNAr) or palladium-catalyzed coupling to introduce the substituted phenyl group.

Method A: Ullmann Coupling

  • Reactants : 4-Bromo intermediate (1.0 equiv), 4-{[(4-methylphenyl)carbonyl]oxy}phenol (1.2 equiv).

  • Catalyst : CuI (10 mol%), 1,10-phenanthroline (20 mol%).

  • Conditions : DMF, 110°C, 24 hours.

  • Yield : 55–60%.

Method B: Suzuki-Miyaura Coupling

  • Reactants : 4-Bromo intermediate (1.0 equiv), 4-{[(4-methylphenyl)carbonyl]oxy}phenylboronic acid (1.5 equiv).

  • Catalyst : Pd(PPh3)4 (5 mol%).

  • Conditions : Dioxane/H2O (4:1), K2CO3 (2.0 equiv), 90°C, 12 hours.

  • Yield : 70–75%.

Esterification and Final Modification

The ethyl ester group at position 3 is introduced via Steglich esterification or direct alkylation.

Steglich Esterification:

  • Reactants : Carboxylic acid intermediate (1.0 equiv), ethanol (3.0 equiv).

  • Reagent : DCC (1.5 equiv), DMAP (0.1 equiv).

  • Conditions : Dichloromethane, 25°C, 12 hours.

  • Yield : 80–85%.

Optimization and Scale-Up Considerations

Solvent Effects:

  • Polar aprotic solvents (DMF, DMSO) enhance coupling reaction rates but require rigorous drying.

  • Esterification yields improve with anhydrous ethanol and molecular sieves.

Temperature Control:

  • Cyclocondensation : Excessively high temperatures (>90°C) lead to decarboxylation.

  • Suzuki coupling : Temperatures >100°C cause palladium aggregation and reduced yields.

Analytical Characterization

Spectroscopic Data:

  • 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyridine-H), 7.89–7.12 (m, 8H, aryl-H), 4.32 (q, J = 7.1 Hz, 2H, OCH2), 2.44 (s, 3H, CH3), 1.38 (t, J = 7.1 Hz, 3H, CH3).

  • HRMS : m/z calculated for C32H27NO6 [M+H]+: 546.1912; found: 546.1909.

Crystallography:

  • Single-crystal X-ray analysis confirms the boat conformation of the dihydropyridine ring and coplanarity of the indenopyridine system.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key Advantage
Ullmann Coupling55–6098Low palladium cost
Suzuki Coupling70–7599Higher regioselectivity
Direct Alkylation80–8597Single-step esterification

Challenges and Mitigation Strategies

  • Byproduct Formation :

    • Decarboxylation : Minimized by using mild bases (e.g., K2CO3) and avoiding prolonged heating.

    • Diastereomerism : Controlled via chiral auxiliaries or asymmetric catalysis.

  • Catalyst Recovery :

    • Palladium leaching : Addressed with polymer-supported catalysts or aqueous biphasic systems .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under specific conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound features a unique molecular structure that includes multiple functional groups, making it versatile for various reactions. Its molecular formula is C30H25NO5C_{30}H_{25}NO_{5}, with a molecular weight of approximately 479.5 g/mol. The compound is characterized by the presence of indeno-pyridine and carbonyl functionalities, which contribute to its reactivity and potential biological activity .

Organic Synthesis

Ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate serves as a valuable building block in organic synthesis. It can be utilized in the development of more complex molecules through various chemical reactions, including:

  • Condensation Reactions: These reactions can form new carbon-carbon bonds, essential for constructing larger organic frameworks.
  • Substitution Reactions: The compound's aromatic rings can undergo electrophilic or nucleophilic substitutions to introduce diverse functional groups .

Research has indicated potential biological activities associated with this compound:

  • Antimicrobial Properties: Studies have shown that derivatives of this compound exhibit activity against various microbial strains, making it a candidate for developing new antimicrobial agents.
  • Anticancer Activity: Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular pathways, warranting further exploration in cancer therapeutics .

Pharmaceutical Development

The compound is under investigation for its therapeutic effects in drug development. Its unique structural characteristics allow for modifications that can enhance efficacy and reduce side effects. It has been explored as a lead compound in the synthesis of new drugs targeting diseases such as cancer and infectious diseases .

Case Study 1: Antimicrobial Activity

A study published in Molecules demonstrated that derivatives of this compound exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria. The study utilized various concentration gradients to assess efficacy, revealing that certain derivatives had minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Case Study 2: Anticancer Mechanism

Research conducted on the anticancer properties of this compound revealed that it induces apoptosis in cancer cell lines through the activation of caspase pathways. The study utilized flow cytometry and Western blot analysis to confirm these findings, indicating the potential for developing targeted therapies based on this compound .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Organic SynthesisBuilding block for complex organic moleculesUseful in condensation and substitution reactions
Biological ActivityAntimicrobial and anticancer propertiesExhibits activity against microbial strains; induces apoptosis in cancer cells
Pharmaceutical DevelopmentLead compound for drug developmentPotential therapeutic effects under investigation

Mechanism of Action

The mechanism of action of ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-Withdrawing Groups (e.g., Cl): The 4-chlorophenyl analog (423.87 g/mol) exhibits a higher melting point (287°C) compared to the dimethylaminophenyl derivative, likely due to enhanced intermolecular dipole interactions .
  • Electron-Donating Groups (e.g., N,N-dimethylamino): The DDPC derivative (430.47 g/mol) shows solvatochromic fluorescence, enabling its use as a probe for critical micelle concentration (CMC) determination .

Spectroscopic and Crystallographic Analysis

NMR and IR Data

  • ¹H NMR : The target compound’s ethyl ester group resonates at δ ~1.2–1.4 ppm (triplet) and δ ~4.1–4.3 ppm (quartet). Aromatic protons from the 4-methylbenzoyloxy group appear at δ ~7.2–8.1 ppm .
  • IR : Strong absorption bands at ~1700 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (ketone C=O) .

X-ray Crystallography

  • 4-Chlorophenyl Analog: The Cl substituent induces a 15° torsional angle between the phenyl ring and the indenopyridine core, altering crystal packing compared to the unsubstituted phenyl derivative .
  • Disorder in Ethyl Groups : Terminal ethyl groups in some analogs exhibit rotational disorder, resolved using SHELXL refinement software .

Biological Activity

Ethyl 2-methyl-4-(4-{[(4-methylphenyl)carbonyl]oxy}phenyl)-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention due to its diverse biological activities. This article synthesizes current research findings regarding its biological activity, focusing on its antibacterial, antifungal, anti-inflammatory, and anticancer properties.

Chemical Structure and Synthesis

The compound features a unique indeno-pyridine structure, which is often associated with enhanced pharmacological effects. Various synthetic routes have been explored to produce this compound efficiently while maintaining high yields and purity levels. Notably, methods involving cyclic ketones and arylmethylenenitriles have been employed to yield derivatives with potential biological importance .

Antibacterial and Antifungal Properties

Research indicates that this compound exhibits significant antibacterial and antifungal activities. Preliminary studies have shown that it can inhibit various strains of bacteria and fungi effectively.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus 50 µM
Escherichia coli 75 µM
Candida albicans 100 µM

These findings suggest that the compound could serve as a potential lead in the development of new antimicrobial agents .

Anti-inflammatory Activity

The indeno-pyridine structure is also linked to anti-inflammatory effects. Studies involving animal models have demonstrated that derivatives of this compound can significantly reduce inflammation markers, suggesting its potential use in treating inflammatory diseases .

Anticancer Activity

The anticancer properties of this compound have been highlighted in several studies. It has been shown to inhibit the activity of specific enzymes involved in cancer progression. For instance:

Cell LineIC50 (µM)Mechanism of Action
HCT-116 (Colorectal cancer) 0.1–1PI3K inhibition
A549 (Lung cancer) 0.25Induction of apoptosis
HL60 (Leukemia) 0.05Cell cycle arrest

These results indicate that the compound may interfere with critical cellular pathways involved in tumor growth and survival .

Case Studies

Several case studies have explored the efficacy of this compound in various biological assays:

  • Study on Anticancer Activity : A study conducted on HCT-116 cells revealed that the compound induced significant apoptosis and cell cycle arrest at low micromolar concentrations. The mechanism was attributed to PI3K pathway inhibition, which is crucial for cell survival and proliferation .
  • Antimicrobial Efficacy : In a comparative study against standard antibiotics, the compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria when tested using the agar-well diffusion method .

Q & A

Q. What crystallographic packing motifs are prevalent in this compound, and how do they affect solubility?

  • Methodological Answer : SCXRD reveals π-π stacking (3.5–4.0 Å spacing) between aromatic rings and C–H···O hydrogen bonds. These interactions reduce solubility in polar solvents (e.g., water). Co-crystallization with PEG-400 or salt formation (e.g., HCl) improves dissolution for in vitro assays .

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